molecular formula C24H33N3O B247107 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine

1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine

Cat. No. B247107
M. Wt: 379.5 g/mol
InChI Key: KIIGDOAZWICKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and gained popularity in the 2000s as a recreational drug. However, BZP has also been studied for its potential scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine acts as a stimulant on the central nervous system, primarily by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased activity in the brain and a feeling of euphoria and alertness.
Biochemical and Physiological Effects
1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine has been shown to have a variety of biochemical and physiological effects on the body. In addition to its stimulant effects, it has been shown to increase heart rate, blood pressure, and body temperature. It also affects the immune system, with studies showing that it can increase the production of cytokines and other immune system molecules.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine in lab experiments is its ability to modulate neurotransmitter release and uptake. This makes it a useful tool for studying the mechanisms of neurotransmitter signaling in the brain. However, one limitation is its potential for abuse as a recreational drug. This can make it difficult to obtain and use in a lab setting.

Future Directions

There are several potential future directions for research involving 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine. One area of interest is its use as a treatment for neurological disorders. Studies have shown that it may have potential as a treatment for Parkinson's disease and schizophrenia, and further research in this area could lead to the development of new treatments. Additionally, more research is needed to fully understand the mechanisms of 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine's effects on the central nervous system, which could lead to the development of new drugs that target these pathways.

Synthesis Methods

1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and 2-methoxybenzyl chloride. Other methods involve the use of different reagents and catalysts, such as sodium hydroxide and palladium on carbon.

Scientific Research Applications

1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine has been studied for its potential applications in neuroscience research. Specifically, it has been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and uptake. 1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine has also been studied for its potential use as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

Product Name

1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

1-benzyl-4-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C24H33N3O/c1-28-24-10-6-5-9-22(24)20-25-13-11-23(12-14-25)27-17-15-26(16-18-27)19-21-7-3-2-4-8-21/h2-10,23H,11-20H2,1H3

InChI Key

KIIGDOAZWICKEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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